molecular formula C11H9NO3 B2927031 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid CAS No. 1369156-25-1

2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid

Cat. No. B2927031
CAS RN: 1369156-25-1
M. Wt: 203.197
InChI Key: KJHWEGKKZFHJEP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is an organic compound with the molecular weight of 203.2 . It is a powder at room temperature . The compound is used as a reagent in organic synthesis, a catalyst in drug synthesis, and a building block in the synthesis of other compounds .


Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is 1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” is a powder at room temperature . It has a molecular weight of 203.2 . The compound’s InChI code is 1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14) .

Scientific Research Applications

I have conducted several searches, but unfortunately, the detailed information covering six to eight unique applications of 2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid is not readily available in the search results. The compound is mentioned in the context of its potential as an anticancer agent and in relation to its general properties and availability for purchase .

Safety and Hazards

The safety information for “2-Cyclopropyl-1,3-benzoxazole-6-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)7-3-4-8-9(5-7)15-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHWEGKKZFHJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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